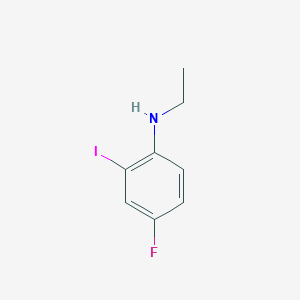

N-ethyl-4-fluoro-2-iodoaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9FIN |

|---|---|

Molecular Weight |

265.07 g/mol |

IUPAC Name |

N-ethyl-4-fluoro-2-iodoaniline |

InChI |

InChI=1S/C8H9FIN/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 |

InChI Key |

GTRIDBJKLBDDJH-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=C(C=C1)F)I |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Insights of N Ethyl 4 Fluoro 2 Iodoaniline

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive site for many synthetic transformations due to its relative weakness and the good leaving group ability of the iodide ion. This makes the iodine atom in N-ethyl-4-fluoro-2-iodoaniline a key handle for molecular elaboration.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Aryl iodides are premier substrates for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon bonds. The high reactivity of the C-I bond allows these reactions to proceed under mild conditions.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron species with an organohalide, is a powerful tool for creating biaryl compounds. wikipedia.org It is anticipated that this compound would readily participate in Suzuki couplings. Studies on 2-iodoaniline (B362364) have shown successful coupling with arylboronic acids in the presence of a palladium catalyst and a base. rsc.org The relative reactivity for halides in Suzuki reactions is R₂–I > R₂–OTf > R₂–Br » R₂–Cl. wikipedia.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. 2-iodoaniline derivatives are excellent substrates for Sonogashira couplings, often catalyzed by both palladium and copper(I). researchgate.netresearchgate.net These reactions can even proceed in a domino fashion, where the initial coupling product undergoes a subsequent intramolecular cyclization to form indole (B1671886) derivatives. mdpi.comtandfonline.com

Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl halide. Palladium-catalyzed Heck reactions of 2-iodoanilines with acrylates have been developed, providing access to 2-alkenylanilines under ligand-free conditions. colab.ws In some cases, the initial Heck product can undergo cyclization to produce quinolinone structures. researchgate.net

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions with 2-Iodoaniline Analogs

| Coupling Reaction | 2-Iodoaniline Analog | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

| Suzuki | 2-Iodoaniline | Tolylboronic acid | Pd powder, KF | Biaryl | 77% | rsc.org |

| Sonogashira | N-acetyl-2-iodoaniline | Phenylacetylene | Cu@N-C, Na₂CO₃ | Indole | 99% | tandfonline.com |

| Heck | 2-Iodoaniline | Acrylate | Pd(OAc)₂, NEt₃ | 2-Alkenylaniline | Medium-High | colab.ws |

Palladium-Catalyzed Annulations

Palladium-catalyzed annulation reactions involving 2-iodoanilines are a cornerstone for the synthesis of nitrogen-containing heterocycles, most notably indoles. ub.edusynarchive.com The Larock indole synthesis, for example, involves the palladium-catalyzed reaction of a 2-iodoaniline with an alkyne to form 2,3-disubstituted indoles. nih.govthieme-connect.com This reaction is highly regioselective, with the bulkier group of an unsymmetrical alkyne typically ending up at the 2-position of the indole ring. thieme-connect.com More recent developments have expanded this chemistry to include carbonylative annulations, where 2-iodoanilines react with reagents like acid anhydrides in the presence of carbon monoxide to yield benzoxazinones. tandfonline.comtandfonline.com

Nucleophilic Aromatic Substitution (SNAr) involving Iodine

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orglibretexts.org While the fluorine atom on this compound is electron-withdrawing, the ethylamino group is strongly electron-donating, which generally disfavors SNAr by increasing the electron density of the ring.

However, SNAr reactions on aryl halides can occur under specific conditions. Aryl iodides can undergo nucleophilic substitution because iodide is a good leaving group. fiveable.me The presence of electron-withdrawing groups enhances this reactivity. fiveable.me In some contexts, particularly with very strong nucleophiles or through transition-metal-catalyzed pathways (e.g., copper-catalyzed), the iodine atom can be displaced. For instance, copper(I)-catalyzed reactions of 2-iodoanilines with isothiocyanates have been used to synthesize 2-aminobenzothiazoles. researchgate.net

Influence of the Fluoro Substituent on Aromatic Ring Reactivity

The fluorine atom at the 4-position exerts a significant, albeit complex, influence on the reactivity of the aromatic ring. Its effects are a duality of inductive withdrawal and resonance donation.

Electron-Withdrawing Effects on Electrophilic Aromatic Substitution

Fluorine is the most electronegative element, and as such, it withdraws electron density from the aromatic ring through the sigma bond network (a -I or inductive effect). numberanalytics.com This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). masterorganicchemistry.com This deactivating inductive effect is strongest at the positions closest to the fluorine atom. csbsju.edu

Role of Fluorine in Activating or Deactivating Positions

Substituents on a benzene ring direct incoming electrophiles to specific positions.

Ethylamino Group (-NHEt): As a strong resonance donor, the ethylamino group is a powerful ortho, para-director. It stabilizes the cationic intermediates (arenium ions) formed during electrophilic attack at these positions. psiberg.comchadsprep.com

In this compound, the directing effects of the substituents are as follows:

The ethylamino group at C1 strongly directs electrophiles to the ortho (C2, C6) and para (C4) positions.

The fluorine atom at C4 directs to its ortho positions (C3, C5).

The iodo group at C2 is also a deactivating, ortho, para-director.

The positions on the ring are already substituted, except for C3, C5, and C6. The powerful activating and directing effect of the ethylamino group is dominant. It strongly activates the ortho-position C6. The other ortho-position, C2, is blocked by iodine. The para-position, C4, is blocked by fluorine. The fluorine atom directs to C3 and C5. Therefore, electrophilic substitution would be predicted to occur primarily at the C6 position, which is ortho to the strongly activating ethylamino group and meta to the fluorine. Substitution at C3 or C5 would be less favored due to being meta to the activating amino group.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Influence |

| -NHEt | 1 | Weakly Withdrawing | Strongly Donating | Activating | Ortho, Para |

| -I | 2 | Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

| -F | 4 | Strongly Withdrawing | Weakly Donating | Deactivating | Ortho, Para |

Reactivity of the N-Ethyl Amino Group

The N-ethyl amino group in this compound is a key functional group that significantly influences the molecule's reactivity. Its behavior is modulated by the electronic effects of the halogen substituents on the aromatic ring.

The secondary amine of this compound exhibits both basic and nucleophilic properties, though these are attenuated by the presence of the electron-withdrawing fluorine and iodine atoms. The fluorine atom at the para-position and the iodine atom at the ortho-position inductively withdraw electron density from the benzene ring. This electronic pull is transmitted to the nitrogen atom of the N-ethyl amino group, reducing the availability of its lone pair of electrons. Consequently, the basicity and nucleophilicity of the amine are decreased compared to a non-halogenated analogue like N-ethylaniline. This reduced nucleophilicity can limit its utility in certain reactions that require direct participation of the amine. However, the nitrogen still retains sufficient nucleophilicity to engage in various chemical transformations, including acylation and alkylation.

The N-ethyl amino group, in concert with the ortho-iodo substituent, makes this compound a valuable precursor for the synthesis of nitrogen-containing heterocycles. The secondary amine can be first functionalized, for example by acylation, to introduce a tether that subsequently participates in a cyclization reaction.

For instance, N-ethyl-2-iodoaniline can be acylated with unsaturated acid derivatives to form N-aryl acrylamides. These intermediates are primed for intramolecular cyclization reactions. A notable example is the photoinduced nickel-catalyzed carbohalogenation of N-ethyl-N-(2-iodophenyl)-2-(trifluoromethyl)acrylamide, which proceeds to form complex heterocyclic structures. rsc.org Similarly, N-ethyl-N-(2-iodophenyl)but-2-enamide has been synthesized and used in radical cyclizations to produce indolin-2-one derivatives. researchgate.net These reactions highlight a common strategy where the N-ethyl amino group serves as an anchor point for building a side chain that ultimately closes onto the aromatic ring, facilitated by the C-I bond. The general approach often involves a palladium-catalyzed heteroannulation, a powerful method for indole synthesis reported by Larock, which utilizes 2-iodoanilines and alkynes. ub.edu

| Reactant | Reaction Type | Product Class | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| N-ethyl-N-(2-iodophenyl)but-2-enamide | Radical Cyclization | Indolin-2-ones | Visible Light | researchgate.net |

| N-ethyl-N-(2-iodophenyl)-2-(trifluoromethyl)acrylamide | Photoinduced Carbohalogenation | Fluorinated Heterocycles | Ni(COD)₂ / PPh₃ / Blue Light | rsc.org |

| 2-Iodoaniline derivatives and internal alkynes | Larock Heteroannulation | 2,3-Disubstituted Indoles | Pd(OAc)₂ / PPh₃ | ub.edu |

| N-benzyl-2-iodoaniline and alkenes | Migratory Cycloannulation | Tetrahydroquinolines | Pd(0) / Base | nih.gov |

In multi-step syntheses, it is often necessary to temporarily protect the N-ethyl amino group to prevent it from interfering with reactions at other sites of the molecule. A variety of protecting groups are suitable for secondary arylamines. beilstein-journals.org

The choice of protecting group depends on its stability to the reaction conditions planned for other steps and the orthogonality of its removal. Common strategies involve converting the amine into a carbamate (B1207046) or an amide. beilstein-journals.orggoogle.com

Carbamates: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group, typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). researchgate.net Deprotection is conveniently achieved under acidic conditions (e.g., trifluoroacetic acid or HCl). google.com

Amides: Acyl groups like pivaloyl can be introduced by reacting the amine with the corresponding acyl chloride (e.g., pivaloyl chloride) in the presence of a base. google.com This amide linkage is robust but can be cleaved under strong acidic or basic hydrolysis, for example, by heating with a 50% aqueous sulfuric acid solution. google.com

The selection of a suitable protection-deprotection sequence is crucial for the successful synthesis of complex molecules derived from this compound.

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (e.g., TFA, HCl) | google.comresearchgate.net |

| Pivaloyl | Piv | Pivaloyl chloride | Strong Acid (e.g., 50% H₂SO₄, heat) | google.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., Piperidine) | beilstein-journals.org |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (e.g., H₂, Pd/C) | beilstein-journals.org |

Synergistic Effects of Multiple Substituents on Reaction Pathways

The reactivity of this compound is governed by the interplay between the three distinct substituents on the benzene ring: the iodo, fluoro, and N-ethyl amino groups.

Iodo Group (-I): Located at the ortho position, the iodine atom is the primary site for many key transformations. Its C-I bond is relatively weak, making it an excellent leaving group in nucleophilic aromatic substitution and, more importantly, susceptible to oxidative addition by transition metal catalysts like palladium(0). ub.edunih.gov This reactivity is fundamental to its use in cross-coupling and cyclization reactions.

Fluoro Group (-F): The fluorine atom at the para position exerts a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Its net effect is electron-withdrawing, which deactivates the ring towards electrophilic substitution but can facilitate nucleophilic aromatic substitution. It also lowers the pKa of the N-ethyl amino group, reducing its basicity.

N-Ethyl Amino Group (-NHEt): As a secondary amine, this group is electron-donating through the mesomeric effect (+M), activating the ring towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions. However, this activating effect is counteracted by the two deactivating halogen substituents. The ethyl group provides more steric hindrance than a simple amino group, which can influence the regioselectivity of certain reactions.

Mechanistic Studies of Key Transformations

Mechanistic studies of reactions involving haloaniline derivatives provide insight into the transformations of this compound. Palladium-catalyzed reactions are particularly well-studied.

The Larock heteroannulation, a method for synthesizing indoles from 2-iodoanilines and alkynes, proceeds through a well-accepted catalytic cycle. ub.edu The proposed mechanism involves several key steps:

Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition into the carbon-iodine bond of the iodoaniline, forming an arylpalladium(II) intermediate. ub.edunih.gov

Alkyne Coordination and Insertion: The alkyne coordinates to the palladium center and subsequently undergoes a regioselective syn-insertion into the aryl-palladium bond. This forms a vinylpalladium(II) intermediate. ub.edu

Intramolecular Cyclization: The nitrogen atom of the amino group displaces the halide on the palladium complex in a nucleophilic attack, leading to the formation of a six-membered palladacycle. ub.edu

Reductive Elimination: The final step is a reductive elimination from the palladacycle, which forms the indole product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. ub.edu

In related palladium-catalyzed reactions with alkenes, a "chain-walking" process via β-hydride elimination and reinsertion can occur, allowing the palladium to migrate along an alkyl chain before the final cyclization step. nih.gov Furthermore, some transformations, particularly under photoredox conditions, can proceed through radical mechanisms, where a radical is generated on the aryl ring, followed by an intramolecular radical cyclization. researchgate.net

Applications in Advanced Organic Synthesis As a Building Block

Construction of Nitrogen-Containing Heterocycles

The ortho-iodoaniline moiety is a classic and powerful synthon for building nitrogen-containing heterocyclic rings through cyclization reactions, particularly those mediated by transition metals.

N-ethyl-4-fluoro-2-iodoaniline is an ideal substrate for the Larock indole (B1671886) synthesis, a powerful palladium-catalyzed heteroannulation reaction that forms indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu First reported by Richard C. Larock in 1991, this reaction is valued for its versatility and high regioselectivity. wikipedia.org In this process, the this compound reacts with an alkyne in the presence of a palladium catalyst, a base (like potassium carbonate), and typically a chloride salt (such as LiCl). wikipedia.orgub.edu

The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) species, followed by regioselective syn-insertion of the alkyne into the aryl-palladium bond. wikipedia.org The final step is an intramolecular nucleophilic attack by the nitrogen atom, which displaces the palladium and forms the indole ring. wikipedia.org The use of this compound as the starting material directly installs the N-ethyl group on the indole nitrogen and the fluorine atom at the 5-position of the indole core, yielding 5-fluoro-N-ethyl-2,3-disubstituted indoles. The reaction's regioselectivity typically places the bulkier substituent from the alkyne at the 2-position of the resulting indole. ub.edu

Table 1: Example of Larock Indole Synthesis with this compound

| Reactant 1 | Reactant 2 (Alkyne) | Catalyst/Reagents | Product |

|---|---|---|---|

| This compound | Diphenylacetylene | Pd(OAc)₂, K₂CO₃, LiCl | 1-ethyl-5-fluoro-2,3-diphenyl-1H-indole |

| This compound | 1-phenyl-1-propyne | Pd(OAc)₂, K₂CO₃, LiCl | 1-ethyl-5-fluoro-3-methyl-2-phenyl-1H-indole |

| This compound | 4-octyne | Pd(OAc)₂, K₂CO₃, LiCl | 1-ethyl-5-fluoro-2,3-dipropyl-1H-indole |

The substituted aniline (B41778) structure of this compound makes it a suitable precursor for quinoline (B57606) and quinazoline (B50416) ring systems. Quinolines can be synthesized through multicomponent reactions like the Doebner synthesis, which combines an aniline, an aldehyde, and pyruvic acid. nih.govresearchgate.net By employing this compound in such a reaction, a highly substituted quinoline-4-carboxylic acid bearing the N-ethyl, fluoro, and iodo groups can be generated, offering multiple points for further diversification.

Quinazoline derivatives are also accessible, often through palladium-catalyzed methodologies. researchgate.net For instance, the reaction of an ortho-iodoaniline with various carbon and nitrogen sources can lead to the formation of the quinazoline skeleton. researchgate.netresearchgate.net A plausible route involves the palladium-catalyzed carbonylation of this compound in the presence of an amine or amide, leading to cyclization and the formation of a quinazolinone. These heterocyclic cores are significant in medicinal chemistry. nih.gov

The reactivity of the ortho-iodoaniline scaffold extends to the synthesis of more elaborate, fused heterocyclic systems. Methodologies exist for creating polycyclic structures like indolo[1,2-c]quinazolines, which can be prepared from ortho-iodoaniline precursors through a sequence of palladium-catalyzed reactions. beilstein-journals.org Similarly, fused systems such as thieno[3,2-b]quinolines can be assembled using iodoanilines as key starting materials. wiley.com The this compound molecule provides a decorated starting point for these advanced syntheses, embedding specific substituents into the final complex framework from the outset.

Role in the Synthesis of Functionalized Aromatic and Polycyclic Architectures

Beyond heterocycle formation, this compound is a strategic component for building functionalized aromatic and polycyclic architectures. The carbon-iodine bond is a key reactive handle for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. This allows for the attachment of other aryl, alkyl, or alkynyl groups, leading to the construction of biaryls and other extended π-systems. The fluorine atom, while relatively inert, modifies the electronic properties of the ring and can be used to direct ortho-metalation or participate in nucleophilic aromatic substitution under harsh conditions. The N-ethylamino group can also act as a directing group or be transformed in subsequent synthetic steps. This multi-handle nature allows for a programmed, stepwise assembly of complex polycyclic structures.

Precursor in Transition Metal-Catalyzed Coupling Reactions for Complex Molecule Assembly

The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds in transition metal-catalyzed reactions, making ortho-iodoanilines highly sought-after precursors. This compound is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions that are fundamental to modern molecule assembly.

Key examples include:

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid to form C-C bonds, creating biaryl structures.

Sonogashira Coupling: Reaction with a terminal alkyne to form C-C bonds, introducing an alkynyl moiety that can be used for further cyclizations (as in the Cacchi-type indole synthesis) or other transformations. mdpi.com

Heck Coupling: Reaction with an alkene to form a C-C bond, attaching a vinyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, although the existing amino group on the substrate complicates this specific transformation unless it is appropriately protected.

Carbonylation Reactions: Insertion of carbon monoxide to form amides, esters, or ketones, often as a prelude to cyclization. researchgate.net

These reactions benefit from the high reactivity of the C-I bond and allow for the precise and predictable introduction of a wide range of functional groups.

Table 2: Utility of this compound in Key Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base | 2-Aryl-N-ethyl-4-fluoroaniline |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base | 2-Alkynyl-N-ethyl-4-fluoroaniline |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂, P(o-tol)₃, Base | 2-Alkenyl-N-ethyl-4-fluoroaniline |

| Carbonylation | Carbon Monoxide (CO), Alcohol (R'OH) | Pd(OAc)₂, dppf | Methyl 2-(ethylamino)-5-fluorobenzoate |

Strategic Integration into Diverse Synthetic Pathways

The true value of this compound lies in its potential for strategic, multi-step syntheses. The different functional groups exhibit orthogonal reactivity, allowing chemists to perform transformations at one site while leaving the others intact for later stages. A typical synthetic plan might involve an initial palladium-catalyzed coupling at the highly reactive iodine position. The resulting intermediate, now containing a new substituent, could then undergo cyclization involving the N-ethylamino group to form a heterocycle. The fluorine atom often remains throughout the synthesis, influencing the electronic properties and metabolic stability of the final product, a desirable trait in pharmaceutical design. This ability to be selectively and sequentially functionalized makes this compound a strategic building block for creating libraries of complex molecules for screening and development.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For N-ethyl-4-fluoro-2-iodoaniline, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the ethyl group protons and the aromatic ring protons.

Ethyl Group: The ethyl protons will appear as a quartet for the methylene (B1212753) group (-CH₂-) and a triplet for the methyl group (-CH₃-), arising from spin-spin coupling with each other. The -CH₂- signal would be expected around δ 3.2-3.4 ppm, shifted downfield by the adjacent nitrogen atom. The -CH₃- signal would be further upfield, typically around δ 1.2-1.4 ppm.

Amine Proton: A broad singlet corresponding to the N-H proton is anticipated, likely in the range of δ 3.5-4.5 ppm. Its chemical shift can be variable and is influenced by solvent, concentration, and temperature.

Aromatic Protons: The trisubstituted benzene (B151609) ring has three protons. Their chemical shifts and coupling patterns are influenced by the electronic effects of the iodo, fluoro, and ethylamino substituents. Based on the analysis of a related compound, 4-fluoro-2-iodoaniline (B1303420), the aromatic signals would be expected in the range of δ 6.5-7.5 ppm. The proton at C3 (ortho to both iodine and the amino group) would likely be a doublet of doublets. The proton at C5 (ortho to fluorine and meta to the amino group) would also be a doublet of doublets, with coupling to both the C6 proton and the fluorine atom. The proton at C6 (ortho to the amino group and meta to fluorine) would appear as a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -CH₃ | 1.2-1.4 | Triplet (t) | ~7 Hz |

| -CH₂- | 3.2-3.4 | Quartet (q) | ~7 Hz |

| -NH- | 3.5-4.5 | Broad Singlet (br s) | N/A |

| Aromatic H (C3, C5, C6) | 6.5-7.5 | Multiplets (m) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 5-10 Hz |

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, eight distinct carbon signals are expected.

Ethyl Carbons: The ethyl group will show two signals: one for the methyl carbon (-CH₃) around δ 14-16 ppm and one for the methylene carbon (-CH₂-) around δ 38-45 ppm.

Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon bearing the iodine (C2) will be significantly shielded and appear at a low field (δ 80-90 ppm). The carbon attached to the fluorine (C4) will appear as a doublet with a large coupling constant (J(C-F) > 200 Hz) and a chemical shift around δ 155-160 ppm. The carbon attached to the nitrogen (C1) would be expected around δ 145-150 ppm. The remaining three aromatic carbons (C3, C5, C6) will appear in the typical aromatic region of δ 110-140 ppm, with their shifts influenced by the substituents and potential C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| -CH₃ | 14-16 | No |

| -CH₂- | 38-45 | No |

| C2 (-I) | 80-90 | Yes (³JCF) |

| C3 | 125-135 | Yes (²JCF) |

| C4 (-F) | 155-160 | Yes (¹JCF) |

| C5 | 115-120 | Yes (²JCF) |

| C6 | 110-115 | Yes (³JCF) |

| C1 (-NH) | 145-150 | Yes (⁴JCF) |

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single signal is expected for the fluorine atom in this compound. For the related 5-fluoro-2-iodoaniline, the ¹⁹F NMR signal appears at δ -113.4 ppm. fluorochem.co.uk A similar chemical shift would be anticipated for this compound. The signal would be a multiplet due to coupling with the aromatic protons on the adjacent carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular weight 265.07 g/mol ), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) at m/z corresponding to the exact mass of C₈H₉FIN. fluorochem.co.uk

The fragmentation pattern would likely involve:

Loss of an ethyl radical (•CH₂CH₃), resulting in a fragment at [M-29]⁺.

Loss of an iodine atom (•I), leading to a fragment at [M-127]⁺.

Alpha-cleavage, with the loss of a methyl radical (•CH₃) from the ethyl group, giving a fragment at [M-15]⁺.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Key expected absorption bands for this compound include:

N-H Stretch: A moderate, sharp peak around 3400-3450 cm⁻¹ for the secondary amine N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations just above 3000 cm⁻¹, and aliphatic C-H stretching vibrations from the ethyl group just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.

C-N Stretch: A peak in the 1250-1350 cm⁻¹ region.

C-F Stretch: A strong absorption band in the 1200-1250 cm⁻¹ region.

C-I Stretch: A weak absorption in the far-infrared region, typically around 500-600 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine (N-H) | Stretch | 3400-3450 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850-2970 | Medium |

| Aromatic C=C | Stretch | 1500-1600 | Medium-Strong |

| C-N | Stretch | 1250-1350 | Medium |

| C-F | Stretch | 1200-1250 | Strong |

Advanced Crystallographic Techniques (e.g., X-ray Diffraction of derivatives)

While a crystal structure for this compound itself is not available in the public domain, X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique could be applied to a suitable crystalline derivative of the compound.

Theoretical and Computational Chemistry Investigations

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of N-ethyl-4-fluoro-2-iodoaniline is fundamentally dictated by the interplay of its constituent functional groups: the aniline (B41778) core, the activating ethylamino group, and the deactivating but ortho/para-directing halogen substituents (fluorine and iodine). Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these properties. researchgate.net

Charge Distribution and Molecular Electrostatic Potential (MEP): The charge distribution within this compound is highly non-uniform. The nitrogen atom of the ethylamino group is a site of high electron density, rendering it nucleophilic. The fluorine atom, being the most electronegative element, creates a region of negative electrostatic potential, while the iodine atom, though less electronegating, also contributes to the electron-withdrawing nature of the substituents. science.gov The aromatic ring itself exhibits a complex charge distribution, with the positions ortho and para to the strongly activating ethylamino group being particularly electron-rich and thus susceptible to electrophilic substitution. Molecular Electrostatic Potential (MEP) maps, which visualize the electrostatic potential on the electron density surface, are powerful tools for predicting the sites of electrophilic and nucleophilic attack. tandfonline.com For similar aromatic compounds, MEP analysis has been effectively used to identify reactive sites. researchgate.net

Prediction of Reactivity and Regioselectivity through Quantum Chemical Calculations

Quantum chemical calculations can provide valuable insights into the reactivity and regioselectivity of this compound in various chemical reactions.

The regioselectivity of electrophilic aromatic substitution is a key aspect of the reactivity of this compound. The powerful activating and ortho, para-directing effect of the ethylamino group dominates the directing effects of the halogen substituents. The fluorine atom is a deactivating group but is also ortho, para-directing. The iodine atom is also deactivating and ortho, para-directing. Computational analysis of related substituted anilines has shown that the positions ortho and para to the amino group are the most nucleophilic. mdpi.com In this specific molecule, the position para to the ethylamino group is occupied by a fluorine atom. Therefore, the most likely sites for electrophilic attack are the positions ortho to the ethylamino group. One of these positions is blocked by the iodine atom, making the remaining ortho position the most probable site for substitution.

DFT calculations can be employed to model the transition states for electrophilic attack at different positions on the aromatic ring, allowing for a quantitative prediction of the most favorable reaction pathway. acs.org Furthermore, the reactivity of the iodine atom in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, can be computationally explored. The electronic effects of the fluorine and ethylamino groups on the C-I bond activation are critical in these transformations.

Computational Modeling of Reaction Mechanisms

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of reactions involving this compound. For instance, in palladium-catalyzed cross-coupling reactions, DFT calculations can be used to map out the entire catalytic cycle, including oxidative addition, transmetalation (in the case of Suzuki-Miyaura coupling), and reductive elimination. acs.org These models can provide the geometries and energies of all intermediates and transition states, offering a deep understanding of the reaction kinetics and selectivity.

Similarly, the mechanism of electrophilic substitution reactions can be modeled to understand the formation of the sigma complex (Wheland intermediate) and the subsequent proton loss. Computational studies on related systems have successfully elucidated the role of catalysts and solvent effects in such reactions. mdpi.com The influence of the ethyl group on the reactivity and potential for side reactions, such as N-alkylation, can also be investigated through computational methods.

Conformation Analysis and Conformational Landscapes

The conformational flexibility of this compound, particularly concerning the orientation of the ethyl group relative to the aromatic ring, can significantly influence its reactivity and intermolecular interactions. Conformational analysis aims to identify the stable conformers and the energy barriers between them. acs.org

The rotation around the C-N bond of the ethylamino group and the C-C bond of the ethyl group gives rise to different conformers. Computational methods, such as potential energy surface (PES) scans, can be used to explore the conformational landscape of the molecule. soton.ac.uk These calculations can reveal the most stable (lowest energy) conformation and the relative energies of other conformers. For substituted anilines, the planarity of the amino group and the orientation of the alkyl substituents are key conformational parameters. globalauthorid.com The presence of the bulky iodine atom at the ortho position likely imposes steric constraints on the orientation of the ethyl group.

The conformational landscape can also be influenced by intermolecular interactions, such as hydrogen bonding, in different solvent environments. iucr.org Understanding the preferred conformations is crucial for predicting the molecule's shape and how it might interact with other molecules, for example, in a biological context or during crystal packing.

Development of Quantitative Structure-Activity Relationships (QSAR) for Analogues

To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with measured biological activity would be required. A variety of molecular descriptors would then be calculated for each analogue. These descriptors can be categorized as:

Electronic: such as atomic charges, dipole moment, HOMO and LUMO energies. dergipark.org.tr

Steric: such as molecular volume, surface area, and specific conformational descriptors.

Hydrophobic: such as the logarithm of the partition coefficient (logP).

Topological: which describe the connectivity of atoms in the molecule.

Multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms can then be used to build a mathematical equation that correlates the descriptors with the observed activity. scispace.comnih.gov Such a model could then be used to predict the activity of new, unsynthesized analogues of this compound, thereby guiding the design of compounds with desired properties. For example, QSAR studies on chloro- and alkylanilines have successfully used hydrophobicity and Hammett constants to correlate with their acute lethal toxicity. scispace.com

Below is an interactive data table summarizing some computed properties for this compound and related compounds, which could serve as descriptors in a QSAR study.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C8H9FIN | 265.07 | 3.5 |

| 4-Fluoro-2-iodoaniline (B1303420) | C6H5FIN | 237.01 | 2.7 |

| N-ethyl-4-fluoro-2-nitroaniline | C8H9FN2O2 | 184.17 | 2.8 |

| 2-Ethyl-4-iodoaniline | C8H10IN | 247.08 | 3.0 |

| 4-Ethyl-2-fluoroaniline | C8H10FN | 139.17 | 2.1 |

| 2-Fluoro-4-iodoaniline (B146158) | C6H5FIN | 237.01 | 2.7 |

| 4-Fluoro-2-methylaniline | C7H8FN | 125.15 | 1.8 |

| 4-Fluoro-2-iodoanisole | C7H6FIO | 252.03 | 3.1 |

Note: The XLogP3 values are computationally predicted and serve as an estimate of the compound's hydrophobicity.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of N-ethyl-4-fluoro-2-iodoaniline and its derivatives can be further optimized through the exploration of novel catalytic systems. While traditional methods for the synthesis of substituted anilines exist, modern catalysis offers avenues for improved efficiency, selectivity, and sustainability.

Future research could focus on the development of advanced transition-metal catalysts. unitus.it Metals like palladium and copper have already demonstrated high versatility in forming C-N and C-C bonds, which are crucial for the synthesis and subsequent functionalization of this aniline (B41778) derivative. unitus.itresearchgate.net The development of phosphine-free palladium catalyst systems presents an economically and environmentally attractive alternative to traditional phosphine-assisted methods, which often involve expensive, toxic, and unrecoverable ligands. unitus.it Furthermore, manganese-catalyzed N-formylation reactions using environmentally benign carbon monoxide surrogates like oxalic acid dihydrate represent a significant advancement in creating formanilides, which are valuable synthetic intermediates. acs.org

The investigation of gold-catalyzed reactions also presents a promising frontier. bham.ac.uk Gold catalysts have shown potential in the synthesis of nitrogen-containing heterocycles, and their application could lead to novel and efficient pathways for derivatizing this compound. bham.ac.uk The design of chiral iodoaniline-based catalysts is another area of interest, potentially enabling enantioselective transformations at the ethylamino group or other positions on the aromatic ring. acs.org

| Catalytic System | Potential Advantage | Relevant Research Area |

| Phosphine-free Palladium | Reduced cost and toxicity | C-N and C-C bond formation |

| Manganese-based Catalysts | Use of green CO surrogates | Synthesis of formanilide (B94145) intermediates |

| Gold Catalysts | Novel reaction pathways | Synthesis of complex nitrogen heterocycles |

| Chiral Iodoaniline Catalysts | Enantioselective transformations | Asymmetric synthesis |

Investigation of Undiscovered Reactivity Modes

The unique arrangement of functional groups in this compound suggests a variety of reactivity modes that are yet to be fully explored. The interplay between the electron-donating ethylamino group and the electron-withdrawing fluorine and iodine atoms creates a nuanced electronic environment that could lead to novel chemical transformations.

The iodine atom, in particular, is a key handle for a range of reactions. Hypervalent iodine chemistry offers a green alternative to heavy metal-based oxidants and can be used to form a variety of bonds. acs.org The activation of the carbon-iodine bond can lead to the formation of diaryliodonium salts, which are effective aryl-group-transfer agents in transition-metal-free reactions. acs.orgnih.gov Research into the oxidative addition, ligand exchange, and reductive elimination reactions involving the iodine atom could uncover new synthetic applications. acs.org

The fluorine atom also influences the reactivity of the molecule, primarily through its strong electron-withdrawing inductive effect. This can activate the aromatic ring for certain nucleophilic aromatic substitution reactions or influence the regioselectivity of electrophilic aromatic substitution. The development of methods for the selective functionalization of the C-H bonds on the aromatic ring, directed by either the amino or iodo group, is another area ripe for exploration.

Integration into Sustainable and Green Chemistry Methodologies

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. unitus.itunimi.it this compound can be integrated into more sustainable synthetic routes.

One key area is the use of greener solvents. For instance, the replacement of toxic solvents like toluene (B28343) with bio-based alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to improve reaction yields in certain copper-catalyzed reactions. nih.gov The development of catalyst- and solvent-free reaction conditions, where feasible, would represent a significant step towards sustainability. acs.org

Furthermore, the use of renewable feedstocks and energy-efficient processes are central to green chemistry. unitus.it Research into synthesizing this compound from renewable starting materials or employing methodologies like microwave-assisted synthesis to reduce reaction times and energy consumption are promising avenues. nih.govuic.edu The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for creating diverse drug candidates and can be performed under more user-friendly and safer conditions. nih.gov

Potential as a Modular Component in Retrosynthetic Design

In retrosynthetic analysis, a target molecule is deconstructed into simpler, commercially available starting materials. This compound, with its distinct functional groups, is an excellent candidate for a modular building block in such analyses.

The ortho-iodoaniline moiety is a precursor to a wide range of heterocyclic systems, including indoles and benzothiazoles. uic.eduresearchgate.net The iodine atom can be readily converted into other functional groups through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. This modularity enables the rapid assembly of complex molecular architectures.

The presence of the ethylamino and fluoro groups provides additional points for modification and can influence the properties of the final molecule. For example, in the synthesis of pharmacologically active compounds, these groups can be crucial for binding to biological targets. The ability to use this compound as a scaffold onto which other fragments can be attached makes it a valuable tool for medicinal chemistry and drug discovery.

Advanced Applications in Supramolecular Chemistry and Materials Science (as a building block)

The unique electronic and structural features of this compound make it a promising building block for the construction of advanced materials and supramolecular assemblies.

In materials science, substituted anilines are components of various functional materials. For instance, 2-fluoro-4-iodoaniline (B146158) has been used to passivate the surface of perovskite films, enhancing the efficiency and stability of perovskite solar cells. researchgate.net The amino group can coordinate with metal ions, and the fluorine and iodine atoms can participate in halogen bonding, leading to ordered structures with interesting photophysical or electronic properties. The ethyl group can also influence the packing and solubility of the resulting materials.

Q & A

Q. What are the recommended synthetic methodologies for N-ethyl-4-fluoro-2-iodoaniline?

this compound can be synthesized via multi-step halogenation and alkylation reactions. Key steps include:

- Halogenation : Introduce iodine at the ortho position using reagents like N-iodosuccinimide (NIS) under anhydrous conditions (e.g., DMF as solvent, nitrogen atmosphere) .

- Alkylation : Ethyl groups can be added via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, alkylation of 4-fluoro-2-iodoaniline with ethyl bromide in the presence of a base (e.g., K₂CO₃) .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Q. How can the purity and structure of this compound be validated?

Analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ethyl group integration .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated vs. observed m/z) .

- HPLC : Monitor purity (>98%) using reverse-phase columns and UV detection .

Q. What are the key applications of halogenated anilines like this compound in drug discovery?

- Pharmacophore Development : The iodine and fluorine substituents enhance binding affinity to target enzymes/receptors via halogen bonding and hydrophobic interactions .

- Probe Molecules : Used in biochemical assays to study enzyme inhibition (e.g., kinase or protease assays) .

Advanced Research Questions

Q. How do reaction conditions influence the yield of this compound?

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve iodine incorporation but may require rigorous drying to avoid hydrolysis .

- Catalyst Optimization : Pd(OAc)₂/XPhos systems increase alkylation efficiency, reducing side products like dehalogenated byproducts .

- Temperature Control : Low temperatures (0–5°C) minimize unwanted nitration or oxidation during halogenation .

Q. What strategies mitigate stability issues during storage?

- Moisture Sensitivity : Store under nitrogen or argon in sealed vials with desiccants (e.g., silica gel) to prevent hydrolysis of the iodo group .

- Light Sensitivity : Amber glassware or opaque containers reduce photodecomposition risks .

Q. How do electronic effects of substituents (F, I, N-ethyl) impact reactivity in cross-coupling reactions?

- Fluorine’s Electron-Withdrawing Effect : Activates the aromatic ring for electrophilic substitution but deactivates it toward nucleophilic attack .

- Iodine’s Leaving Group Potential : Facilitates Suzuki-Miyaura couplings with boronic acids, yielding biaryl derivatives .

- Ethyl Group Steric Effects : May hinder regioselectivity in coupling reactions; computational modeling (DFT) can predict optimal reaction pathways .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

- Dynamic NMR Studies : Analyze temperature-dependent spectra to identify rotational barriers caused by the ethyl group .

- 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments .

Methodological Tables

Q. Table 1. Comparison of Halogenation Reagents

| Reagent | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| NIS | DMF | 78 | 95 | |

| I₂/CuCl₂ | CH₃CN | 65 | 88 |

Q. Table 2. Stability Under Different Storage Conditions

| Condition | Degradation (%) at 30 Days | Key Degradation Product |

|---|---|---|

| Ambient Light | 25 | Deiodinated aniline |

| Dark, Dry | 5 | None |

| Humid (70% RH) | 40 | Hydrolyzed fluoroamide |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.